Cas no 1532430-82-2 (2-Propanone, 1-methoxy-3-[(2-methylphenyl)thio]-)
2-Propanone, 1-methoxy-3-[(2-methylphenyl)thio]- Chemical and Physical Properties
Names and Identifiers
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- 2-Propanone, 1-methoxy-3-[(2-methylphenyl)thio]-
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- Inchi: 1S/C11H14O2S/c1-9-5-3-4-6-11(9)14-8-10(12)7-13-2/h3-6H,7-8H2,1-2H3
- InChI Key: JTSOFCLMJCPOJM-UHFFFAOYSA-N
- SMILES: C(OC)C(=O)CSC1=CC=CC=C1C
2-Propanone, 1-methoxy-3-[(2-methylphenyl)thio]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362767-1g |
1-Methoxy-3-(o-tolylthio)propan-2-one |
1532430-82-2 | 98% | 1g |
¥6739 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362767-2.5g |
1-Methoxy-3-(o-tolylthio)propan-2-one |
1532430-82-2 | 98% | 2.5g |
¥10557 | 2023-04-15 | |
| Enamine | EN300-395184-0.05g |
1-methoxy-3-[(2-methylphenyl)sulfanyl]propan-2-one |
1532430-82-2 | 0.05g |
$624.0 | 2023-03-02 | ||
| Enamine | EN300-395184-0.1g |
1-methoxy-3-[(2-methylphenyl)sulfanyl]propan-2-one |
1532430-82-2 | 0.1g |
$653.0 | 2023-03-02 | ||
| Enamine | EN300-395184-0.25g |
1-methoxy-3-[(2-methylphenyl)sulfanyl]propan-2-one |
1532430-82-2 | 0.25g |
$683.0 | 2023-03-02 | ||
| Enamine | EN300-395184-0.5g |
1-methoxy-3-[(2-methylphenyl)sulfanyl]propan-2-one |
1532430-82-2 | 0.5g |
$713.0 | 2023-03-02 | ||
| Enamine | EN300-395184-1.0g |
1-methoxy-3-[(2-methylphenyl)sulfanyl]propan-2-one |
1532430-82-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-395184-2.5g |
1-methoxy-3-[(2-methylphenyl)sulfanyl]propan-2-one |
1532430-82-2 | 2.5g |
$1454.0 | 2023-03-02 | ||
| Enamine | EN300-395184-5.0g |
1-methoxy-3-[(2-methylphenyl)sulfanyl]propan-2-one |
1532430-82-2 | 5.0g |
$2152.0 | 2023-03-02 | ||
| Enamine | EN300-395184-10.0g |
1-methoxy-3-[(2-methylphenyl)sulfanyl]propan-2-one |
1532430-82-2 | 10.0g |
$3191.0 | 2023-03-02 |
2-Propanone, 1-methoxy-3-[(2-methylphenyl)thio]- Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 2-Propanone, 1-methoxy-3-[(2-methylphenyl)thio]-
Introduction to 2-Propanone, 1-methoxy-3-[(2-methylphenyl)thio]- (CAS No. 1532430-82-2)
2-Propanone, 1-methoxy-3-[(2-methylphenyl)thio]- is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, identified by its CAS number 1532430-82-2, has garnered attention due to its unique structural properties and potential applications in various chemical syntheses. The molecular structure of this compound features a 2-methylphenyl thioether group attached to a methoxy-substituted acetone backbone, which makes it a versatile intermediate in the development of complex organic molecules.
The compound's significance lies in its ability to serve as a building block for more intricate chemical entities. In recent years, there has been growing interest in the synthesis and characterization of such thioether-containing compounds due to their role in pharmaceutical intermediates and specialty chemicals. The presence of the 1-methoxy group enhances the reactivity of the molecule, making it particularly useful in nucleophilic substitution reactions and other organic transformations.
Recent studies have highlighted the potential of derivatives of 2-Propanone, 1-methoxy-3-[(2-methylphenyl)thio]- in the development of novel therapeutic agents. For instance, researchers have explored its utility in creating modified heterocyclic compounds that exhibit bioactivity against various targets. The combination of the acetone moiety and the thioether group provides a scaffold that can be easily modified to introduce additional functional groups, thereby tailoring the properties of the final product for specific applications.
In the realm of pharmaceutical chemistry, the synthesis of such complex molecules often requires precise control over reaction conditions to ensure high yields and purity. The use of 1-methoxy-substituted acetones has been particularly valuable in this context, as they offer a balance between reactivity and stability. This makes them suitable for multi-step syntheses where multiple functional groups need to be introduced without compromising the integrity of the core structure.
The role of 2-methylphenyl thioether groups in medicinal chemistry has also been extensively studied. These groups are known to influence the electronic properties of molecules, thereby affecting their binding affinity to biological targets. In drug discovery, modifications at this position can lead to significant changes in pharmacokinetic and pharmacodynamic profiles, making it a critical area of investigation.
Advances in computational chemistry have further enhanced our understanding of how these structural features contribute to biological activity. Molecular modeling studies have shown that compounds containing this motif can interact with biological targets in specific ways, providing insights into their potential therapeutic effects. Such studies are crucial for guiding experimental efforts and optimizing molecular design.
The synthesis of 2-Propanone, 1-methoxy-3-[(2-methylphenyl)thio]- involves several key steps that highlight its complexity and synthetic challenge. The introduction of the methoxy group at the C1 position and the thioether linkage at C3 require careful selection of reagents and catalysts to achieve high regioselectivity. Recent methodologies have focused on using transition metal-catalyzed reactions to facilitate these transformations efficiently.
In conclusion, 2-Propanone, 1-methoxy-3-[(2-methylphenyl)thio]- (CAS No. 1532430-82-2) is a compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features make it a valuable intermediate for synthesizing more complex molecules with tailored properties. As research continues to uncover new applications for this compound and its derivatives, its importance in organic chemistry is likely to grow further.
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